molecular formula C11H14FN B7871644 N-[(2-fluoro-5-methylphenyl)methyl]cyclopropanamine

N-[(2-fluoro-5-methylphenyl)methyl]cyclopropanamine

Cat. No.: B7871644
M. Wt: 179.23 g/mol
InChI Key: DLSKIRVPLGEUNA-UHFFFAOYSA-N
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Description

N-[(2-fluoro-5-methylphenyl)methyl]cyclopropanamine is a chemical compound with the molecular formula C11H14FN It is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a fluorinated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluoro-5-methylphenyl)methyl]cyclopropanamine typically involves the reaction of 2-fluoro-5-methylbenzyl chloride with cyclopropylamine. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluoro-5-methylphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

N-[(2-fluoro-5-methylphenyl)methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which N-[(2-fluoro-5-methylphenyl)methyl]cyclopropanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The cyclopropane ring and fluorinated aromatic group contribute to its binding affinity and specificity. Pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-fluoro-5-methylphenyl)methyl]cyclopropanamine
  • 2-fluoro-5-nitrotoluene
  • N-cyclopropyl-2-fluoro-5-methylbenzenemethanamine

Uniqueness

This compound is unique due to its specific combination of a cyclopropane ring and a fluorinated aromatic group This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development

Properties

IUPAC Name

N-[(2-fluoro-5-methylphenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-8-2-5-11(12)9(6-8)7-13-10-3-4-10/h2,5-6,10,13H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSKIRVPLGEUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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